molecular formula C12H14N2O2 B5917883 Ethanediamide, N-allyl-N'-benzyl- CAS No. 5379-44-2

Ethanediamide, N-allyl-N'-benzyl-

Cat. No.: B5917883
CAS No.: 5379-44-2
M. Wt: 218.25 g/mol
InChI Key: RGZVOCBPQUWYKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanediamide, N-allyl-N'-benzyl- (C₁₂H₁₄N₂O₂), is a diamide derivative featuring an ethanediamide backbone substituted with an allyl group (CH₂CHCH₂) at one nitrogen and a benzyl group (C₆H₅CH₂) at the adjacent nitrogen. Its structure combines the electron-rich benzyl moiety and the reactive allyl group, which may influence its reactivity, crystallinity, and intermolecular interactions .

Properties

IUPAC Name

N'-benzyl-N-prop-2-enyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-2-8-13-11(15)12(16)14-9-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZVOCBPQUWYKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C(=O)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60968576
Record name N~1~-Benzyl-N~2~-(prop-2-en-1-yl)ethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60968576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5379-44-2
Record name N~1~-Benzyl-N~2~-(prop-2-en-1-yl)ethanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60968576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanediamide, N-allyl-N’-benzyl- can be achieved through several synthetic routes. One common method involves the reaction of N-allyl ethylenediamine with benzyl chloride under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: N-allyl ethylenediamine and benzyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The N-allyl ethylenediamine is dissolved in a suitable solvent such as ethanol or methanol. Benzyl chloride is then added dropwise to the solution while maintaining the reaction mixture at a controlled temperature (e.g., 0-5°C). The reaction is allowed to proceed for several hours, after which the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of Ethanediamide, N-allyl-N’-benzyl- can be scaled up using continuous flow reactors. This approach allows for better control over reaction parameters, increased efficiency, and higher yields. The use of automated systems and advanced purification techniques such as chromatography and distillation further enhances the production process.

Chemical Reactions Analysis

Types of Reactions

Ethanediamide, N-allyl-N’-benzyl- undergoes various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form corresponding epoxides or aldehydes using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

    Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: m-CPBA, potassium permanganate, and hydrogen peroxide (H2O2).

    Reduction: LiAlH4, BH3, and sodium borohydride (NaBH4).

    Substitution: NaH, alkyl halides, and Grignard reagents.

Major Products Formed

    Oxidation: Epoxides, aldehydes, and carboxylic acids.

    Reduction: Primary and secondary amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Ethanediamide, N-allyl-N’-benzyl- has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethanediamide, N-allyl-N’-benzyl- involves its interaction with specific molecular targets. The allyl and benzyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules such as proteins and nucleic acids, potentially altering their function and activity. The exact molecular pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

N-Benzyl-Ethanethioamide (C₉H₁₁NS)

  • Structural Differences : Replaces the amide (-CONH-) group with a thioamide (-CSNH-) and lacks the allyl substituent.
  • Geometric Parameters :
    • Experimental X-ray data (Table 2 in ) show shorter C=S bond lengths (1.68 Å) compared to C=O bonds in ethanediamides (~1.24 Å), leading to stronger hydrogen-bonding interactions in crystalline phases.
    • DFT calculations align with experimental geometries, confirming enhanced planarity in thioamide derivatives due to sulfur’s larger atomic radius .
  • Reactivity : Thioamides exhibit higher nucleophilicity at sulfur, enabling distinct reactivity in metal coordination or cyclization reactions compared to ethanediamides.

N¹-Benzyl-N²-(3-Chlorophenyl)Ethanediamide (C₁₅H₁₃ClN₂O₂)

  • Structural Differences : Substitutes the allyl group with a 3-chlorophenyl moiety, increasing molecular weight (288.73 g/mol vs. 242.25 g/mol for N-allyl-N'-benzyl-ethanediamide) and altering steric bulk .
  • Physicochemical Properties :
    • The chloro substituent enhances lipophilicity (logP ~2.8 vs. ~2.1 for the allyl-benzyl derivative), impacting solubility and bioavailability.
    • NMR studies (δ 7.2–7.4 ppm for benzyl protons) suggest similar aromatic shielding effects in both compounds .

N-Allyl-N,N-Dimethylbenzenaminium Salts (C₁₂H₁₈N⁺X⁻)

  • Functional Group Contrast : These quaternary ammonium salts feature a charged nitrogen center instead of a diamide backbone.
  • Synthetic Utility : Prepared via alkylation of tertiary amines with allyl bromides (e.g., 87–98% yields under mild conditions) .
  • Reactivity : Participate in dynamic covalent C–N bond exchange reactions, with second-order kinetics (k = 0.12–0.45 M⁻¹s⁻¹) depending on substituents .

Protection/Deprotection Strategies

  • Benzyl/Allyl Groups : Benzyl groups are commonly used for alcohol/acid protection via Steglich esterification (e.g., O-benzyl-N,N'-dicyclohexylisoureas, 80–95% yields) . Allyl groups, while less stable under acidic conditions, offer orthogonal deprotection via transition-metal catalysis.

Kinetic Behavior

  • Quaternary Ammonium Formation : Allyl bromides react with tertiary amines 1.3× faster than benzyl bromides (t₁/₂ = 15 min vs. 20 min at 25°C) due to lower steric hindrance .
  • Equilibrium Constants : For N-allyl-N-benzyl systems, Kₑq ≈ 10²–10³, favoring product formation in polar solvents .

Data Table: Key Comparative Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) logP Reactivity Highlights
N-Allyl-N'-benzyl-ethanediamide C₁₂H₁₄N₂O₂ 242.25 Amide, Allyl, Benzyl Not reported ~2.1 Moderate H-bonding, alkylation
N-Benzyl-ethanethioamide C₉H₁₁NS 165.25 Thioamide, Benzyl 180 ~1.8 Strong H-bonding, metal binding
N¹-Benzyl-N²-(3-Cl-Ph)-ethanediamide C₁₅H₁₃ClN₂O₂ 288.73 Amide, Benzyl, Chlorophenyl Not reported ~2.8 High lipophilicity
N-Allyl-N,N-dimethylbenzenaminium PF₆⁻ C₁₂H₁₈N⁺PF₆⁻ 329.25 Quaternary ammonium, Allyl 105–106 ~0.5 Dynamic covalent exchange

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.